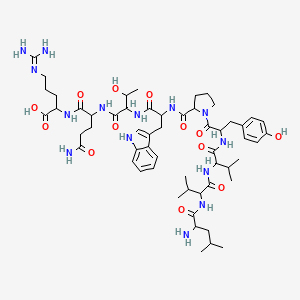
Benzoxazole, 2,2'-dithiobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2,2’-dithiobis- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of sulfur atoms in its structure enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoxazole, 2,2’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction produces benzoxazole-2-thiol, which can then be further reacted with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance reaction efficiency and yield. For example, metal catalysts, nanocatalysts, and ionic liquid catalysts have been employed in the synthesis of benzoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2,2’-dithiobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce sulfoxides and sulfones, while substitution reactions can yield a wide range of functionalized benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2,2’-dithiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoxazole, 2,2’-dithiobis- involves its interaction with various molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit enzymes such as DNA topoisomerases and protein kinases, leading to the disruption of cancer cell growth and proliferation . The presence of sulfur atoms in the compound enhances its ability to form strong interactions with biological targets, contributing to its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzisoxazole: Contains an isoxazole ring fused to a benzene ring.
Uniqueness
Benzoxazole, 2,2’-dithiobis- is unique due to the presence of two sulfur atoms, which enhances its reactivity and potential for forming various derivatives. This makes it particularly valuable in the synthesis of compounds with diverse biological and industrial applications .
Eigenschaften
CAS-Nummer |
36993-70-1 |
|---|---|
Molekularformel |
C14H8N2O2S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-yldisulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2S2/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H |
InChI-Schlüssel |
BXHXGRWITCQYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SSC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)
![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)


![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)

![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)
![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)

![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)
![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)
![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

